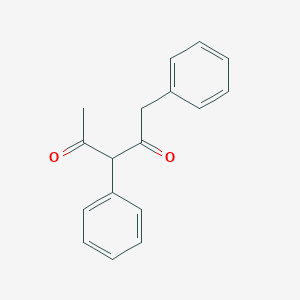
1,3-Diphenyl-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2,4-pentanedione, also known as this compound, is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
1,3-Diphenyl-2,4-pentanedione has the molecular formula C17H16O2 and is characterized by two phenyl groups attached to a central diketone structure. This configuration enables its participation in various chemical reactions, particularly those involving enolization and coordination with metal ions.
Organic Synthesis
Asymmetric Synthesis:
DBM serves as a key intermediate in asymmetric synthesis. It has been utilized in the Mannich reaction to produce chiral amines. For instance, the use of squaramide-catalyzed reactions involving DBM has resulted in high yields of enantiomerically enriched products (up to 94:6 enantiomeric ratio) when reacted with ketimines derived from pyrazolines .
Metal Complex Formation:
DBM can form complexes with transition metals and lanthanides, which are significant in catalysis and material science. Research has demonstrated that DBM derivatives can act as ligands for various metal ions, leading to the synthesis of complexes that exhibit antibacterial and antifungal properties .
Pharmaceutical Applications
Anticancer Activity:
DBM has been studied for its potential chemopreventive effects against colon cancer. In animal models, it was observed that DBM exhibited significant inhibition of tumor formation when used in conjunction with other compounds like phenethyl isothiocyanate (PEITC) . This suggests its role in developing therapeutic strategies for cancer prevention.
Drug Development:
The compound's ability to mimic prostaglandin structures makes it a candidate for drug development aimed at modulating inflammatory responses. Its unique electron transfer properties have implications for synthesizing advanced pharmaceutical agents .
Material Science
Photostability:
DBM is noted for its photostabilizing properties in polymers. Its incorporation into polymer matrices enhances their resistance to UV degradation, making it valuable in the production of UV-resistant coatings and plastics .
Optical Sensors:
Recent studies have explored the use of DBM in creating optical sensors for detecting metal ions such as UO2(2+). These sensors leverage the compound's ability to form stable complexes with metal ions, allowing for sensitive detection methods .
Data Table: Summary of Applications
Case Studies
- Anticancer Study :
- Asymmetric Catalysis :
- Metal Complexes :
特性
CAS番号 |
19588-08-0 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
1,3-diphenylpentane-2,4-dione |
InChI |
InChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3 |
InChIキー |
ZRPKYWOSTUYAPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
正規SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
同義語 |
1,3-Diphenyl-2,4-pentanedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















